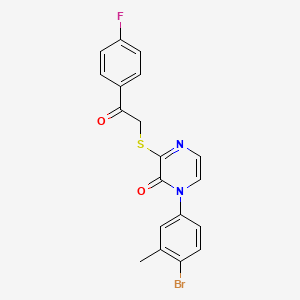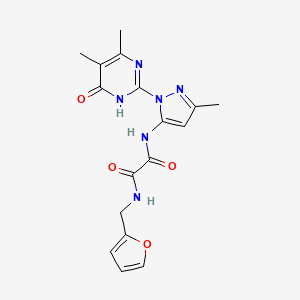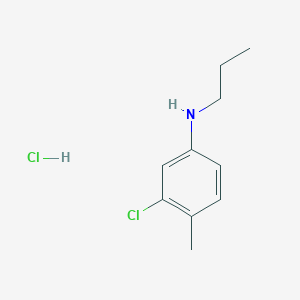
3-Chloro-4-methyl-N-propylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-N-propylaniline hydrochloride is a chemical compound with the CAS Number: 2219375-54-7 . It has a molecular weight of 220.14 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN.ClH/c1-3-6-12-9-4-5-10 (11)8 (2)7-9;/h4-5,7,12H,3,6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Extraction and Separation Studies
3-Chloro-4-methyl-N-propylaniline hydrochloride has been investigated for its potential in the extraction and separation of metals from acidic media. For instance, N-n-octylaniline, a compound structurally related to this compound, has been utilized in the liquid-liquid extraction of palladium(II) from hydrochloric acid medium, demonstrating the capability for binary separation of palladium(II) from several metals such as iron(III), cobalt(II), nickel(II), and copper(II) (Lokhande, Anuse, & Chavan, 1998).
Environmental Bioremediation
The environmental persistence and potential toxicity of chloroanilines, including derivatives and structurally similar compounds to this compound, necessitate research into bioremediation strategies. Studies have demonstrated the biodegradation of chloroanilines in contaminated environments. For example, microorganisms from a methanogenic aquifer have shown capability for the sequential reductive dehalogenation of chloroanilines, suggesting a novel approach for the bioremediation of environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Analytical Chemistry Applications
The structural and chemical properties of this compound and related compounds have been explored for analytical applications. Research into the characterization of DNA adducts formed by genotoxic chemicals like 4,4'-methylenebis(2-chloroaniline) highlights the importance of understanding the interaction between hazardous chemicals and biological systems, which is crucial for assessing the potential health risks associated with exposure to these compounds (Segerbäck & Kadlubar, 1992).
Polymer Science
The electroactive and soluble properties of polymers derived from aniline and its substitutes, including compounds similar to this compound, have been examined for their potential in creating materials with unique electrical and solubility characteristics. These properties are significant for developing advanced materials for electronics, sensors, and other applications (Bidan, Geniés, & Penneau, 1989).
Toxicology and Environmental Safety
Research into the metabolism and toxicological effects of arylamide herbicides, such as propanil and its metabolites including 3,4-dichloroaniline, sheds light on the mechanisms of toxicity and potential environmental and health impacts of these chemicals. Understanding the metabolic pathways and effects of exposure to these compounds is essential for assessing risk and developing safety guidelines for their use (McMillan et al., 1990).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-chloro-4-methyl-N-propylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-3-6-12-9-5-4-8(2)10(11)7-9;/h4-5,7,12H,3,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNXQCITIGMXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2697086.png)



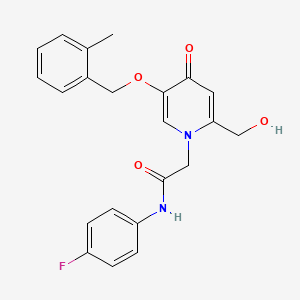
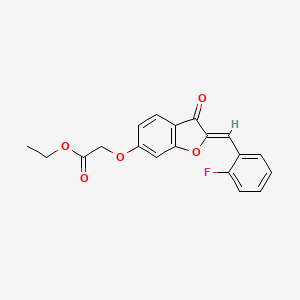
![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)
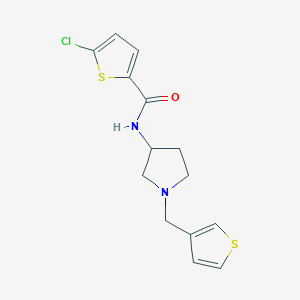
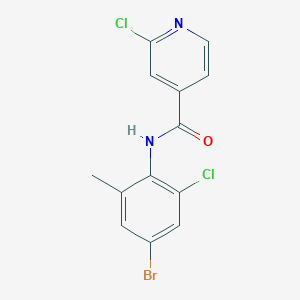
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2697101.png)
